molecular formula C18H19N3O3S B11570989 1-(4-Tert-butylphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

1-(4-Tert-butylphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone

Cat. No.: B11570989
M. Wt: 357.4 g/mol
InChI Key: IASIRMSZHMGFQE-UHFFFAOYSA-N
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Description

1-(4-TERT-BUTYLPHENYL)-2-{[5-(5-METHYL-1,2-OXAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, an oxadiazole ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-TERT-BUTYLPHENYL)-2-{[5-(5-METHYL-1,2-OXAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the oxazole ring: This step involves the cyclization of an appropriate precursor, often using a dehydrating agent.

    Coupling of the oxadiazole and oxazole rings: This is typically done using a thiol-based coupling reagent to introduce the sulfanyl linkage.

    Attachment of the tert-butylphenyl group: This final step often involves a Friedel-Crafts alkylation reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-TERT-BUTYLPHENYL)-2-{[5-(5-METHYL-1,2-OXAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(4-TERT-BUTYLPHENYL)-2-{[5-(5-METHYL-1,2-OXAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of advanced materials, such as organic semiconductors or light-emitting diodes.

    Biological Research: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-TERT-BUTYLPHENYL)-2-{[5-(5-METHYL-1,2-OXAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE depends on its specific application:

    Pharmacological Effects: It may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole and oxazole rings can play a crucial role in binding to these targets.

    Materials Science: The electronic properties of the compound can influence its behavior in materials applications, such as charge transport in semiconductors.

Comparison with Similar Compounds

  • 1-(4-TERT-BUTYLPHENYL)-2-{[5-(5-METHYL-1,2-OXAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE
  • 1-(4-TERT-BUTYLPHENYL)-2-{[5-(5-METHYL-1,2-OXAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE

Uniqueness: The unique combination of the tert-butylphenyl group, oxadiazole ring, and oxazole ring in 1-(4-TERT-BUTYLPHENYL)-2-{[5-(5-METHYL-1,2-OXAZOL-3-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ETHAN-1-ONE sets it apart from other similar compounds. This structural arrangement can lead to distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C18H19N3O3S

Molecular Weight

357.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-[[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone

InChI

InChI=1S/C18H19N3O3S/c1-11-9-14(21-24-11)16-19-20-17(23-16)25-10-15(22)12-5-7-13(8-6-12)18(2,3)4/h5-9H,10H2,1-4H3

InChI Key

IASIRMSZHMGFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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